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Beta-Amyloid (11-22)

Cat. No.: B1578811
M. Wt: 1483.7
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (11-22) is a defined peptide fragment corresponding to amino acids 11 to 22 of the full-length amyloid-β protein. The core sequence, EVHHQKLVFFAE, encompasses the central hydrophobic cluster (LVFFA) that is critical for the self-assembly and aggregation of amyloid-β . This region is fundamental to the β-sheet formation that characterizes the neuropathology of Alzheimer's Disease (AD) . In research, this peptide is primarily utilized to investigate the molecular mechanisms and kinetics of Aβ aggregation. Studying this specific fragment allows scientists to decouple the complex aggregation process from the broader pathophysiology of the full-length peptide, providing insights into the initial stages of oligomerization and fibrillization . The Beta-Amyloid (11-22) fragment serves as a valuable model system for screening and evaluating potential therapeutic compounds designed to inhibit Aβ aggregation, a key therapeutic strategy in AD drug development . The broader amyloid-β pathway is a central focus in Alzheimer's research, with the accumulation of Aβ aggregates considered a key initiating event in the disease's pathogenesis . Notably, soluble Aβ oligomers, rather than insoluble fibrils, are now believed to be the primary neurotoxic species responsible for synaptic dysfunction and impairment of neuronal function . Research tools like Beta-Amyloid (11-22) are therefore crucial for advancing our understanding of Alzheimer's disease and developing novel disease-modifying therapies.

Properties

Molecular Weight

1483.7

sequence

EVHHQKLVFFAE

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Beta Amyloid 11 22

Intrinsic Conformational Preferences in Aqueous Solution

In an aqueous environment, the Beta-Amyloid (11-22) peptide does not adopt a single, stable three-dimensional structure. Its conformational state is best described as a dynamic equilibrium between disordered and transiently structured forms.

In aqueous solutions, full-length Beta-Amyloid peptides predominantly exist in a disordered state, often described as a random coil. pnas.orgnih.gov This lack of a stable, folded structure is also characteristic of smaller fragments like Beta-Amyloid (11-22). The peptide chain is flexible, continuously sampling a wide range of conformations. Molecular dynamics simulations show that even in dimers, the peptide can undergo a transition from a random coil to a more structured β-sheet conformation in the aqueous phase. pnas.org The soluble, monomeric form of Beta-Amyloid generally lacks significant α-helical or β-sheet content, instead adopting a collapsed coil structure. nih.gov This inherent disorder is a crucial feature, as the transition from this state is a key initial step in the aggregation pathway.

While the Beta-Amyloid (11-22) region is primarily associated with β-sheet structures in its aggregated fibrillar state, it possesses a transient propensity to form α-helical structures. A key early event in the process of amyloid formation is the conformational shift from an α-helix or random coil to a β-sheet. mdpi.com The N-terminal domain of Beta-Amyloid, which includes the 11-22 sequence, exhibits a dynamic equilibrium between α-helical and β-sheet conformations. acs.org Studies on full-length peptides and other fragments suggest the involvement of an α-helical intermediate in the aggregation process. pnas.orgpnas.org This transient helical state is considered a precursor to the pathogenic β-sheet-rich structures.

Induced Conformational Transitions of Beta-Amyloid (11-22)

The transition of Beta-Amyloid (11-22) from its soluble, largely unstructured state to a highly organized, β-sheet-rich structure is a hallmark of amyloidogenesis. This transition can be induced by various factors, including increased peptide concentration and changes in the local environment.

The conversion to a β-strand conformation is the defining structural change for the Beta-Amyloid (11-22) peptide during aggregation. This region forms a core component of the β-sheets that constitute the spine of the amyloid fibril. jst.go.jpmdpi.com Solid-state NMR and crystallographic studies of related fragments, such as Aβ(16-22) and Aβ(18-41), confirm the adoption of a β-strand conformation within fibrils. acs.orgjneurosci.org This transition from a random coil or transient α-helix is a critical step that enables the peptide to participate in the formation of larger, ordered aggregates. mdpi.com

Once in a β-strand conformation, Beta-Amyloid (11-22) peptides assemble into extensive intermolecular β-sheets. These sheets are stabilized by a network of hydrogen bonds between the backbones of adjacent strands. nih.gov The specific arrangement of these sheets can vary. Studies on short fragments containing the 11-22 sequence, such as Aβ(16-22) and Aβ(11-25), have shown that they tend to form antiparallel β-sheets, where adjacent strands run in opposite directions. acs.orgacs.org In contrast, the full-length Aβ peptide typically forms parallel, in-register β-sheets within mature fibrils. nih.govpnas.org This indicates that the length of the peptide and its surrounding sequences can influence the final quaternary structure of the β-sheet assembly.

Table 1: Conformational States of Beta-Amyloid (11-22) and Related Fragments
Peptide FragmentConditionPredominant ConformationReference
Full-length AβAqueous Solution (Monomer)Random Coil / Disordered pnas.orgnih.gov
Aβ N-Terminus (10-24)Aqueous SolutionDynamic equilibrium (α-helix, β-sheet) acs.org
Aβ(16-22)FibrilsAntiparallel β-sheet pnas.orgacs.org
Aβ(11-25)FibrilsAntiparallel β-sheet acs.org
Full-length AβFibrilsParallel β-sheet nih.govpnas.org

Influence of Environmental Factors on Beta-Amyloid (11-22) Conformational Landscape

The conformational behavior of the Beta-Amyloid (11-22) peptide is highly sensitive to its surrounding environment. Factors such as pH, temperature, ionic strength, and the presence of interfaces can significantly alter its structural landscape and aggregation propensity. nih.govfrontiersin.orgnih.gov

The sequence of Aβ(11-22) contains both charged residues (E, H, K) and hydrophobic residues (L, V, F, F, A), making it susceptible to changes in the electrostatic and hydrophobic nature of its environment.

pH and Ionic Strength: Variations in pH and salt concentration can alter the ionization state of acidic and basic residues, affecting electrostatic interactions that can either promote or inhibit aggregation. mdpi.com Low ionic strength, for example, can enhance intramolecular salt bridges that stabilize specific fibril structures. mdpi.com

Temperature: Higher temperatures generally accelerate fibril formation, suggesting that the process is entropically driven, likely related to the release of ordered water molecules from hydrophobic surfaces as the peptides aggregate. nih.gov

Hydrophilic-Hydrophobic Interfaces: Interfaces, such as the air-water interface or the surface of lipid membranes, are known to accelerate Aβ aggregation. jst.go.jpmdpi.com These environments can increase the local peptide concentration and facilitate conformational changes, such as the formation of β-hairpin structures that act as nuclei for further aggregation. mdpi.com

Solvents and Metal Ions: The presence of organic solvents or metal ions can also modulate conformation. nih.govfrontiersin.org For example, certain alcohols can induce helical structures, while metal ions like zinc have been shown to interact with histidine residues and potentially stabilize specific conformations. nih.govfrontiersin.org

Table 2: Influence of Environmental Factors on Beta-Amyloid Peptide Conformation
Environmental FactorObserved Effect on Aβ PeptidesReference
pH / Ionic StrengthModulates electrostatic interactions, affecting fibril morphology and aggregation kinetics. mdpi.com
TemperatureHigher temperatures generally accelerate fibrillization. nih.gov
Hydrophilic-Hydrophobic InterfacesIncreases local peptide concentration and promotes aggregation and β-hairpin formation. jst.go.jpmdpi.com
Organic Solvents (e.g., alcohols)Can induce or stabilize α-helical conformations. nih.gov
Metal Ions (e.g., Zn²⁺)Can bind to histidine residues and influence peptide conformation. nih.govfrontiersin.org

Effects of Solution Conditions (e.g., pH, Ionic Strength)

The aggregation and conformational state of amyloid peptides, including fragments like Aβ(11-22), are significantly influenced by the conditions of the aqueous solution, such as pH and ionic strength. bachem.comnih.gov

pH: The solubility of amyloid peptides is strongly dependent on pH. bachem.com For the full-length Aβ peptide, it is generally insoluble below pH 7.0 and soluble above pH 7.2. bachem.com This is due to the ionization state of the acidic and basic amino acid residues. For Aβ(11-22), which contains two histidine (H) residues, a glutamic acid (E) at the N-terminus, and another glutamic acid (E) and an aspartic acid (D) at the C-terminus, changes in pH will alter the net charge of the peptide, affecting electrostatic interactions and, consequently, its aggregation propensity.

Ionic Strength: The ionic strength of the solution, manipulated by the concentration of salts like sodium chloride (NaCl), also modulates aggregation kinetics. peerj.com Studies on Aβ(1-42) have shown that increasing NaCl concentration can accelerate aggregation, although the effect can be complex and protein-specific. peerj.com For instance, the aggregation of Aβ(1-42) is similar under ionic strength conditions above 100 mM NaCl. peerj.com The presence of ions can screen electrostatic repulsions between peptide monomers, thereby facilitating their association. peerj.com However, the specific impact of ionic strength on the conformational dynamics of the Aβ(1-22) fragment requires targeted investigation.

The table below summarizes the influence of solution conditions on amyloid peptide aggregation, providing a general framework for understanding the behavior of the Aβ(11-22) fragment.

ConditionEffect on Aβ AggregationReferences
pH Strongly influences solubility and aggregation. Peptides are generally more soluble at pH values away from their isoelectric point. bachem.com
Ionic Strength Can modulate aggregation rates by screening electrostatic interactions. Higher ionic strength often accelerates aggregation. bachem.compeerj.com

Modulatory Role of Metal Ions on Beta-Amyloid (11-22) Conformation

Metal ions, particularly divalent cations like copper (Cu²⁺) and zinc (Zn²⁺), are known to significantly modulate the conformation and aggregation of Aβ peptides. nih.govfrontiersin.org The Aβ(11-22) fragment contains several potential metal-binding residues, including two histidines (H13 and H14) and a glutamic acid (E11).

Zinc (Zn²⁺): Zinc ions have been shown to induce a conformational change in Aβ peptides, promoting a more unfolded, amyloidogenic conformation. mdpi.com It is thought that Zn²⁺ can form intermolecular bridges, cross-linking multiple peptide molecules and thereby promoting aggregation. nih.gov This interaction can stabilize β-sheet structures. rsc.org For a similar peptide, Aβ(11-28), sub-equimolar concentrations of Zn(II) were found to bridge two peptides, stabilizing their interaction and favoring the formation of β-sheets. rsc.org

Copper (Cu²⁺): Copper ions also bind to Aβ peptides but can have a more complex effect on aggregation. Cu²⁺ can induce both parallel and antiparallel conformations in Aβ-copper coordinated structures. nih.gov Unlike zinc, copper has a tendency to form intramolecular complexes, which can sometimes hinder the alignment required for β-sheet formation. nih.govrsc.org In the case of Aβ(11-28), an equimolar amount of Cu(II) caused the peptide to wrap around the metal ion, reducing the number of hydrogen bonds and potentially inhibiting β-sheet formation. rsc.org However, other studies suggest that copper can also accelerate aggregation, potentially by directing the process toward more toxic, off-pathway oligomers. nih.gov

The interaction of metal ions with the Aβ(11-22) fragment is a key factor in its conformational landscape, with different ions capable of promoting distinct structural outcomes.

Metal IonEffect on Aβ(11-22) ConformationProposed MechanismReferences
Zinc (Zn²⁺) Promotes aggregation and β-sheet formation.Forms intermolecular bridges, stabilizing peptide interactions. nih.govmdpi.comrsc.org
Copper (Cu²⁺) Can either promote or inhibit β-sheet formation depending on concentration and conditions.Forms intramolecular complexes, which may hinder or alter the aggregation pathway. nih.govrsc.org

Impact of Hydrophilic-Hydrophobic Interfaces and Membrane Mimics

The interaction of Aβ peptides with interfaces, such as those provided by cell membranes or other hydrophobic surfaces, is a critical factor in their aggregation. nih.govnih.gov The amphiphilic nature of Aβ(11-22), with its mix of charged/polar (E, H, Q, K, D) and hydrophobic (V, L, F, F, A) residues, makes it particularly sensitive to such environments.

Hydrophilic-Hydrophobic Interfaces: These interfaces can act as catalytic surfaces for Aβ aggregation. The increased local concentration of peptides at an interface enhances the rate of fibril formation. nih.gov For example, exposure to a hydrophobic-hydrophilic interface can trigger the formation of certain types of Aβ oligomers. acs.org

Membrane Mimics: Model membranes, such as lipid bilayers and micelles, provide a simplified system to study Aβ-membrane interactions. The hydrophobic core of a lipid membrane can attract the hydrophobic residues of Aβ(11-22) (e.g., LVFFA). This interaction can induce a conformational change in the peptide, often from a random coil to a β-sheet structure. nih.gov The voluminous carbohydrate headgroups of gangliosides, a type of lipid found in neuronal membranes, can cause the Aβ peptide to reside at the membrane surface, with its hydrophobic C-terminus approaching the membrane-water interface. plos.org The composition and charge of the membrane are crucial; for instance, negatively charged lipid headgroups can electrostatically attract positively charged residues like lysine (B10760008) (K). nih.gov

Conformational Changes Upon Adsorption onto Solid Surfaces

The adsorption of Aβ peptides onto solid surfaces can induce significant conformational changes and influence the aggregation pathway. pnas.org This is relevant for understanding both the fundamental process of amyloid formation and for the development of materials that can either promote or inhibit it.

Surface Hydrophobicity: The nature of the surface plays a determining role. On hydrophobic surfaces like graphite, Aβ peptides have been observed to form uniform, elongated sheets consistent with β-sheet structures. pnas.orgreading.ac.uk This is in contrast to hydrophilic surfaces like mica, where Aβ tends to form more particulate or pseudomicellar aggregates. pnas.orgreading.ac.uk Studies on Aβ fragments have shown that adsorption onto hydrophobic surfaces can promote fibril-like conformations. mdpi.comchemrxiv.org

Metal Surfaces: The interaction is also dependent on the specific material. For instance, replica exchange molecular dynamics simulations of Aβ(16-22) on gold (Au) and silver (Ag) surfaces showed that the peptide's conformation is highly dependent on the metal and its crystal facet. mdpi.comchemrxiv.org On the Au(111) surface, the peptide adopts structures different from those in fibrils, while on the Au(100) surface, it is more likely to form fibril-like conformations. mdpi.comchemrxiv.org This highlights the potential for surfaces to control the fibrillation process. mdpi.comchemrxiv.org

Surface TypeEffect on Aβ(11-22) ConformationReferences
Hydrophobic Surfaces (e.g., graphite) Promotes the formation of ordered, elongated β-sheets. pnas.orgreading.ac.uk
Hydrophilic Surfaces (e.g., mica) Tends to form less ordered, particulate aggregates. pnas.orgreading.ac.uk
Metal Surfaces (e.g., Gold) Conformation is facet-dependent; can either promote or inhibit fibril-like structures. mdpi.comchemrxiv.org

Structural Polymorphism in Beta-Amyloid (11-22) Aggregates

A hallmark of amyloid fibrils is their structural polymorphism, meaning they can form a variety of stable structures from the same peptide sequence. pnas.orgfrontiersin.org This polymorphism is observed at both the macroscopic level (e.g., different fibril morphologies) and the molecular level (e.g., different arrangements of β-sheets). frontiersin.orgacs.org The Aβ(11-22) region is known to be a key contributor to this phenomenon, capable of adopting both parallel and antiparallel β-sheet configurations.

Parallel Beta-Sheet Configurations

In a parallel β-sheet arrangement, all β-strands are aligned in the same direction (N-terminus to C-terminus). researchgate.net This configuration is a common feature in mature amyloid fibrils formed by full-length Aβ peptides. nih.govuni-halle.de

In-Register Parallel Sheets: A specific and common type of parallel arrangement is the "in-register" parallel β-sheet, where identical residues from adjacent strands are aligned. researchgate.net This allows for the stacking of identical side chains along the fibril axis, creating a very stable structure. biorxiv.org Solid-state NMR studies have provided strong evidence for in-register parallel β-sheets in fibrils of Aβ(1-40) and Aβ(1-42), where the Aβ(11-22) region participates in forming one of the core β-strands. pnas.orgnih.gov In some structural models of Aβ oligomers, the region corresponding to residues 11-22 has been shown to form parallel β-sheets that line the outer walls of a hollow, cylindrical structure. biorxiv.org

Antiparallel Beta-Sheet Configurations

In an antiparallel β-sheet configuration, adjacent β-strands run in opposite directions. researchgate.net While mature fibrils of full-length Aβ are typically parallel, antiparallel structures are often associated with oligomeric intermediates and can be formed by shorter Aβ fragments. pnas.orgnih.gov

Evidence for Antiparallel Sheets: Several studies have shown that smaller fragments of Aβ, including those that encompass the 11-22 region like Aβ(11-25) and Aβ(16-22), can form antiparallel β-sheets. pnas.orgnih.govnih.gov This antiparallel arrangement has also been observed in certain Aβ oligomers, which are considered by many to be the most toxic species in Alzheimer's disease. pnas.org The presence of a shoulder peak around 1692 cm⁻¹ in infrared spectroscopy is a characteristic signature of antiparallel β-sheets. nih.govnih.gov The coexistence of both parallel and antiparallel β-sheets has been reported in some Aβ oligomer structures, highlighting the complexity of Aβ aggregation. biorxiv.org

The ability of the Aβ(11-22) segment to adopt these different β-sheet arrangements is a key aspect of the structural polymorphism of Aβ aggregates, which may in turn relate to variations in their biological activity and toxicity.

Twisted Fibril Morphologies and Their Structural Basis

The aggregation of Beta-Amyloid (Aβ) peptides into fibrils is a hallmark of various amyloid diseases. The fragment encompassing residues 11-22 is significant as it forms a core β-strand within the larger Aβ peptide's fibrillar structure. uni-halle.de Fibrils formed by Aβ peptides are characteristically unbranched and often twisted, with diameters typically ranging from 10 to 20 nanometers. uni-halle.de These large-scale structures are assembled from smaller units called protofilaments that twist around one another. acs.orgnih.gov

Molecular dynamics simulations of fragments like Aβ(16-22) indicate the formation of highly twisted fibrils, suggesting this is an intrinsic property of this sequence region. pnas.org The underlying architecture of these fibrils is the cross-β structure, where the individual β-strands of the peptides are oriented perpendicular to the long axis of the fibril. uni-halle.deacs.orgnih.gov This arrangement allows for the formation of extensive hydrogen-bonding networks that run parallel to the fibril axis, contributing to the structure's stability. pnas.org

The structural basis for the twist is complex and arises from the hierarchical assembly of the peptides. acs.orgnih.gov Key periodicities are observed in the fibril structure through X-ray diffraction. A strong periodicity of 4.7 Å corresponds to the distance between adjacent β-strands, while a larger spacing of about 9.9 Å to 12 Å relates to the distance between the layers of β-sheets. pnas.org In larger Aβ(1-40) fibrils, a much longer periodic twist is observed, with a crossover distance of approximately 120 ± 20 nm. pnas.orgnih.govpnas.org

Table 1: Structural Parameters of Beta-Amyloid Fibrils

Parameter Typical Value Significance Source(s)
Fibril Diameter 10-20 nm Overall size of the twisted fibrillar assembly. uni-halle.de
Morphology Twisted, unbranched Characteristic appearance of mature amyloid fibrils. uni-halle.depnas.org
Core Structure Cross-β β-strands are perpendicular to the fibril axis. uni-halle.deacs.orgnih.gov
Inter-strand Spacing 4.7 Å Distance between adjacent β-strands in a β-sheet. acs.orgnih.govpnas.org
Inter-sheet Spacing ~9.9 - 12 Å Distance between stacked β-sheet layers. pnas.org
Twist Period 120 ± 20 nm Periodic distance between minima in fibril width (observed in Aβ1-40). pnas.orgnih.govpnas.org
Key Residue Interaction Phe-19 Stacking Intersheet stacking of phenylalanine rings contributes to fibril stability. pnas.org

Conformational Stability of Oligomeric and Fibrillar Assemblies

The journey from a soluble, monomeric peptide to a stable, insoluble fibril involves several intermediate stages, including oligomers of various sizes. The conformational stability of these different assemblies is a critical factor in the aggregation pathway.

Monomeric Aβ peptides in solution are considered intrinsically disordered, lacking a stable three-dimensional structure. mdpi.com Upon aggregation, they undergo a significant conformational change to form β-sheet structures. mdpi.com Early-stage oligomers can be conformationally heterogeneous and may feature antiparallel β-strands, a feature distinct from the in-register parallel β-sheets found in mature fibrils. nih.gov For the Aβ(16-22) fragment, molecular dynamics simulations suggest that an antiparallel β-sheet arrangement is the most stable form for oligomers. pnas.org The stability of these oligomeric intermediates can be transient, and they are considered key players in the aggregation process. pnas.org

As oligomers grow into larger protofilaments, the twisting of the constituent in-register parallel β-sheets becomes a significant factor. plos.org While this twist is a characteristic feature of the final fibril, in elongated single protofilaments, excessive twisting can introduce strain, leading to instability and potential breakage. plos.org The association of two or more protofilaments into pairs or larger fibrillar structures significantly enhances conformational stability. plos.org These protofilament pairs are stabilized by hydrophobic interfaces and create a more robust template for further fibril growth. plos.org

Table 2: Factors Influencing Conformational Stability of Beta-Amyloid Assemblies

Assembly Type Key Structural Features Factors Contributing to Stability Factors Contributing to Instability Source(s)
Monomer Intrinsically disordered; random coil - Lacks stable tertiary structure. mdpi.com
Oligomer β-sheet formation (can be antiparallel) Formation of β-sheets. Conformationally heterogeneous; often transient. pnas.orgmdpi.comnih.gov
Protofilament (Single) Elongated, twisted in-register parallel β-sheets Extended β-sheet structure. Excessive twisting can cause mechanical strain and breakage. plos.org
Fibril (Protofilament Pair/Bundle) Bundles of twisted protofilaments; cross-β spine Extensive H-bonding, steric zippers, hydrophobic interactions (e.g., Phe-19 stacking), protofilament association. - acs.orgpnas.orgplos.orgmdpi.com

Aggregation and Self Assembly Mechanisms of Beta Amyloid 11 22

Kinetics of Beta-Amyloid (11-22) Aggregation

The aggregation of Aβ peptides, including the (11-22) fragment, is not an instantaneous process but follows a complex kinetic profile. This profile is typically characterized by a sigmoidal curve, which reflects distinct phases of assembly from soluble monomers into insoluble fibrils. iphy.ac.cnresearchgate.net

Once a stable nucleus is formed, the process enters a rapid "growth" or "elongation" phase. During this phase, monomers quickly add to the ends of the existing nuclei, leading to the formation of larger protofibrils and ultimately mature fibrils. nih.govfrontiersin.orgworldscientific.com The presence of pre-existing fibril "seeds" can bypass the initial lag phase, confirming the nucleated nature of the assembly. nih.govpnas.org

In addition to primary nucleation and elongation, secondary nucleation pathways can significantly accelerate fibril formation. Secondary nucleation occurs when the surface of existing fibrils catalyzes the formation of new nuclei, creating a positive feedback loop that rapidly increases the fibril mass. rsc.orgpnas.org

Table 1. Key Microscopic Steps in Nucleation-Dependent Polymerization. This table outlines the fundamental processes involved in the self-assembly of amyloid fibrils.
Microscopic StepDescriptionKinetic Role
Primary NucleationMonomeric peptides self-associate to form a critical nucleus. rsc.orgRate-limiting step; determines the length of the lag phase. acs.org
ElongationMonomers add to the ends of existing fibrils, extending their length. frontiersin.orgRapid growth phase following nucleation. nih.gov
Secondary NucleationFibril surfaces catalyze the formation of new nuclei from monomers. pnas.orgAutocatalytic process that amplifies fibril production. rsc.org

Following the formation of a stable nucleus, fibril elongation proceeds by the sequential addition of monomeric peptides to the growing fibril ends. frontiersin.org This process is thermodynamically more favorable than nucleation. nih.gov The rate of elongation is dependent on the concentration of both the monomers and the existing fibrils. nih.gov Studies on Aβ peptides indicate that the elongation mechanism involves a templating process, where the structure of the monomer is conformed to match the structure of the fibril to which it is adding. pnas.org The rate of fibril growth is not limited by diffusion but by the necessary structural rearrangements in the monomer upon binding. aip.org

The aggregation of Beta-Amyloid is a dynamic process characterized by an equilibrium between various species, including monomers, soluble oligomers, protofibrils, and mature fibrils. jyi.orgnih.gov Soluble oligomers are intermediate species formed during the lag phase before the appearance of mature fibrils. iphy.ac.cnresearchgate.net These oligomeric forms are in a dynamic and reversible equilibrium with monomers. core.ac.uk Research suggests that these soluble oligomers, rather than the final insoluble fibrils, may be the most neurotoxic species. royalsocietypublishing.org The entire aggregation pathway involves constant fragmentation and secondary nucleation, allowing for the growth of new fibrils along the surface of existing ones, highlighting the dynamic nature of the equilibrium. jyi.org

Driving Forces in Beta-Amyloid (11-22) Assembly

The self-assembly of the Aβ(11-22) fragment is directed by a combination of non-covalent interactions. The specific amino acid sequence of this region, which contains both hydrophobic and charged residues, dictates the forces that govern its aggregation into β-sheet structures.

The central core of the Aβ peptide, which includes the sequence within the (11-22) fragment, is highly hydrophobic. arxiv.orgembopress.org This hydrophobicity is a primary driving force for aggregation, as the peptide chains associate to minimize the exposure of these nonpolar residues to the aqueous environment. nih.govpnas.org Specifically, residues such as Valine-18 (Val18) and Alanine-21 (Ala21) are located on the surface of fibrils and form hydrophobic patches that are critical for secondary nucleation. pnas.org Molecular dynamics simulations and mutagenesis studies have confirmed that the size and hydrophobicity of residues in this region are key to the stability of Aβ aggregates. nih.gov For instance, the interaction between Val-24 and the side chain of Lys-28 has been identified as a key hydrophobic contact in the folding of the related Aβ(21-30) segment. pnas.org This drive to sequester hydrophobic surfaces is a fundamental aspect of fibril formation. worldscientific.com

While hydrophobic forces are crucial, electrostatic interactions also play a significant role in the assembly and stabilization of Aβ fragments. The Aβ(16-22) fragment (sequence KLVFFAE) is often used as a model system to study these interactions. nih.gov This fragment contains a positively charged Lysine (B10760008) (Lys16) at its N-terminal end and a negatively charged Glutamic acid (Glu22) at its C-terminal end.

The electrostatic attraction between the oppositely charged side chains of Lys16 and Glu22 is a major factor in the aggregation of Aβ(16-22). nih.govresearchgate.net This interaction promotes the formation of antiparallel β-sheets, where adjacent peptide chains are aligned in opposite directions, allowing for the formation of a stabilizing salt bridge between Lys16 and Glu22. nih.govjst.go.jphhu.de Molecular dynamics simulations have shown that these specific electrostatic interactions are critical for the formation of intermolecular β-bridges. jst.go.jpaip.org The interplay between these electrostatic attractions and the hydrophobic interactions within the central KLVFFA core dictates the final structure and stability of the resulting amyloid aggregates. jst.go.jphhu.de

Table 2. Key Amino Acid Residues and Their Roles in Aβ(16-22) Aggregation. This table summarizes the contributions of specific residues to the driving forces of self-assembly.
ResiduePositionPrimary RoleInteraction TypeReference
Lysine16Forms salt bridge with Glu22, stabilizing antiparallel β-sheets.Electrostatic jst.go.jphhu.de
Leucine17Contributes to the central hydrophobic core.Hydrophobic jst.go.jp
Valine18Contributes to the central hydrophobic core.Hydrophobic jst.go.jp
Phenylalanine19Contributes to the central hydrophobic core.Hydrophobic jst.go.jp
Phenylalanine20Contributes to the central hydrophobic core.Hydrophobic jst.go.jp
Alanine21Contributes to the central hydrophobic core.Hydrophobic jst.go.jp
Glutamic acid22Forms salt bridge with Lys16, stabilizing antiparallel β-sheets.Electrostatic jst.go.jphhu.de

Characterization of Aggregation Intermediates of Beta-Amyloid (11-22)

The aggregation of Beta-Amyloid (Aβ) peptides is a complex process involving a cascade of intermediate species before the formation of mature fibrils. nih.gov The fragment Aβ(11-22) contains a core sequence that is critical to this aggregation process. Understanding its aggregation intermediates, such as soluble oligomers and protofibrils, is crucial for deciphering the molecular mechanisms of amyloidogenesis.

Progression to Protofibrils

Soluble oligomers can further assemble into larger, elongated structures known as protofibrils. mdpi.com Protofibrils are generally defined as soluble, curved, linear aggregates that are precursors to the final insoluble fibrils. nih.gov The transition from smaller oligomers to protofibrils represents a key elongation phase in the amyloid cascade. frontiersin.org

Studies on Aβ mutants provide strong evidence for the importance of the 11-22 region in this progression. For instance, the Arctic mutation (E22G), located within this fragment, is known to significantly accelerate the formation of protofibrils. nih.govportlandpress.com This suggests that the amino acid at position 22 is a critical determinant for the rate at which oligomers assemble into these larger, pre-fibrillar structures. While the conversion from protofibril to mature fibril can be a slow process, it can be accelerated by the presence of pre-existing fibrillar "seeds". nih.gov The secondary structure of protofibrils is predominantly β-sheet, but they may also contain random coil and α-helical elements. nih.gov

Modulators of Beta-Amyloid (11-22) Aggregation Propensity

The tendency of the Aβ(11-22) fragment to aggregate is not fixed but can be significantly influenced by several factors. These include the specific amino acid sequence, the concentration of the peptide, and interactions with other amyloidogenic molecules.

Specific Amino Acid Sequence Determinants within the Fragment

The primary amino acid sequence of the Aβ(11-22) fragment is a primary driver of its aggregation propensity. Studies involving mutations within this region have been instrumental in identifying key residues. Research on the Aβ(11–28) fragment, which encompasses the 11-22 sequence, has shown that clinically relevant mutations at positions 21, 22, and 23 dramatically alter aggregation behavior. bibliotekanauki.pl

For example, the A21G (Flemish) mutation was found to have the smallest aggregation propensity compared to the wild-type sequence. bibliotekanauki.pl Conversely, mutations at position E22, such as E22K (Italian), E22G (Arctic), and E22Q (Dutch), are associated with altered aggregation kinetics. bibliotekanauki.pl The presence of aromatic residues, such as the two Phenylalanine (Phe) residues at positions 19 and 20 (F19, F20), is also considered critical, as these residues can promote aggregation through β-stacking interactions. pnas.org Charged residues, on the other hand, are generally less permissive in the core of an aggregating sequence, which underscores the importance of the hydrophobic central core (KLVFFA) of the Aβ peptide. pnas.orgmdpi.com

MutationOriginal Amino Acid (Position)Substituted Amino AcidObserved Effect on Aggregation Propensity (in Aβ(11-28) model)
FlemishAlanine (21)GlycineLowest aggregation propensity compared to wild-type. bibliotekanauki.pl
ItalianGlutamic Acid (22)LysineLower aggregative potency compared to wild-type in fluorescence assay. bibliotekanauki.pl
ArcticGlutamic Acid (22)GlycineLower aggregative potency compared to wild-type in fluorescence assay. bibliotekanauki.pl
DutchGlutamic Acid (22)GlutamineVery fast aggregation observed. bibliotekanauki.pl
-Aspartic Acid (23)AsparagineVery fast aggregation observed. bibliotekanauki.pl

Influence of Peptide Concentration

The aggregation of amyloid peptides, including the Aβ(11-22) fragment, is a nucleation-dependent process, making it highly sensitive to peptide concentration. nih.gov In general, an increase in peptide concentration accelerates the rate of aggregation by increasing the probability of intermolecular interactions required for the initial nucleation events. mdpi.com Once stable nuclei are formed, they act as templates for the rapid addition of further monomers in an elongation phase.

Studies on various Aβ fragments have demonstrated this concentration dependence. For instance, research on the Aβ(25-35) fragment showed that at low concentrations, it exists primarily as α-helical monomers, but at higher concentrations, it aggregates into β-sheets. mdpi.com Similarly, experiments with Aβ42 have shown that varying the concentration of the peptide or of modulating molecules like docosahexaenoic acid (DHA) can either promote or inhibit fibril formation. mdpi.com For aggregation assays using Thioflavin T (ThT), the concentration of the dye itself can influence the observed kinetics, but the concentration of the amyloid peptide remains a fundamental variable determining the rate of fibril growth. royalsocietypublishing.org Therefore, a higher concentration of Aβ(11-22) would be expected to lead to faster aggregation kinetics and a shorter lag phase before fibril formation.

Aβ Fragment StudiedConcentration EffectReference Finding
Aβ (General)Aggregation is a nucleation-dependent process sensitive to local peptide concentration.Increased local concentration is a primary driver of plaque formation. nih.gov
Aβ(25-35)Low concentrations favor α-helical monomers, while higher concentrations lead to β-sheet aggregates.Circular dichroism studies confirmed concentration-dependent conformational changes. mdpi.com
Aβ42Aggregation kinetics are highly dependent on the initial monomer concentration.Secondary nucleation becomes the dominant source of new aggregates once a critical concentration of fibrils is reached. cam.ac.uk

Cross-Seeding Phenomena with Other Amyloidogenic Peptides

The aggregation of an amyloidogenic peptide can be initiated or accelerated by the presence of pre-formed fibrillar seeds of a different amyloidogenic peptide, a phenomenon known as "cross-seeding". researchgate.net This process is of significant biological interest as it may explain the co-occurrence of different protein misfolding diseases. researchgate.net The efficiency of cross-seeding is thought to depend on the structural compatibility and sequence similarity between the interacting peptides. pku.edu.cn

Aβ peptides can cross-seed with a variety of other amyloid proteins, including human islet amyloid polypeptide (hIAPP), tau, and α-synuclein. frontiersin.orgresearchgate.netfrontiersin.org Within the Aβ family itself, cross-seeding between different isoforms, such as Aβ40 and Aβ42, is well-documented. nih.gov The Aβ(11-22) region, as a central and highly amyloidogenic part of the full-length peptide, is likely to be critically involved in these interactions. Studies have shown that N-terminal Aβ fragments can effectively cross-seed the aggregation of full-length Aβ42. nih.gov Furthermore, experiments using unrelated proteins have demonstrated that amyloid seeds can act as promiscuous nanoparticles, accelerating amyloid formation through a surface catalysis mechanism without necessarily templating their own specific structure. pnas.org This suggests that Aβ(11-22) aggregates could potentially seed the aggregation of other proteins that share some structural or sequence homology.

Interactions of Beta Amyloid 11 22 with Biological Mimics and Macromolecules

Interactions with Lipid Bilayers and Membrane Environments

The cellular membrane is a primary site where Aβ peptides, including the (11-22) fragment, exert their effects. The composition and physical state of the lipid bilayer significantly influence the nature of these interactions.

The interaction of Aβ fragments with model membranes is a multi-stage process, beginning with adsorption to the membrane surface, which can be followed by insertion into the hydrophobic core. The Aβ(11-22) sequence, noted for its amphiphilic characteristics, has been specifically utilized in membrane binding studies to understand these phenomena. nih.gov

The initial contact between Aβ peptides and the membrane is largely governed by electrostatic forces. mdpi.comj-alz.com The charged residues within the peptide are attracted to the polar head groups of the membrane lipids. mdpi.commdpi.com For the Aβ(11-22) fragment, which contains histidine residues (His13, His14), the local pH is a critical factor. The protonation state of these residues can alter the peptide's net charge, thereby modulating its binding affinity for the membrane surface. nih.gov Following this initial electrostatic docking, hydrophobic interactions between the nonpolar residues of the peptide and the lipid acyl chains can facilitate the partial penetration or insertion of the fragment into the membrane's core. mdpi.com The complex charge distribution along the Aβ peptide allows it to bind to surfaces with varied charge and hydrophobicity. plos.org

FactorInfluence on Aβ(11-22) Adsorption/InsertionResearch Finding
Electrostatics Governs initial attraction to the membrane surface.The positively charged amino acids on the Aβ surface bind to negatively charged phospholipids. mdpi.com
Hydrophobicity Drives insertion into the lipid bilayer core.Hydrophobic regions of the peptide interact with the lipid tails, promoting penetration. mdpi.com
Peptide Concentration Can determine the mode of interaction (surface vs. insertion).Studies on related fragments show that a critical concentration of oligomers may be needed for insertion. mdpi.com
Lipid Composition The presence of specific lipids like cholesterol and gangliosides can create preferential binding sites.Cholesterol-rich domains can enhance Aβ binding and aggregation. mdpi.comfrontiersin.org
pH Alters the protonation state of key residues, modulating charge and binding.The protonation of His13 and His14 in the Aβ(11-22) fragment affects its membrane binding. nih.gov

This table provides an interactive summary of factors influencing the interaction of Beta-Amyloid fragments with model membranes.

The association of Aβ fragments with lipid bilayers is not a passive event; it actively alters the physical properties and dynamics of the membrane. The binding and aggregation of Aβ on the membrane surface can affect the structure of the lipid bilayer. mdpi.com Studies using various Aβ peptides have demonstrated several key alterations:

Increased Membrane Conductance: The interaction of Aβ with lipid bilayers can lead to an increase in ion permeability, suggesting the formation of defects or pores in the membrane. plos.org

Membrane Thinning: Aβ association can lead to a decrease in the thickness of the lipid bilayer, an effect attributed to the alteration of molecular order and an increase of water in the hydrophobic region. frontiersin.org

Modulation of Lipid Dynamics: Aβ-lipid interactions can change the movement of lipid molecules. Early-stage interactions may lead to accelerated lipid headgroup motion while restricting the lateral diffusion of lipids. nih.gov This is potentially due to local membrane disruptions and hydrophobic interactions between the peptide and lipid chains. nih.gov As aggregates grow on the surface, they can cause changes in membrane curvature, which in turn accelerates lipid diffusive motion. nih.gov

Local Distortions: The formation of peptide aggregates can induce local distortions and changes in the curvature of the lipid bilayer, particularly in membranes containing anionic lipids. mdpi.com

These structural and dynamic changes are believed to be a key part of the mechanism by which Aβ disrupts cellular homeostasis.

A prominent hypothesis for Aβ-induced toxicity is the formation of ion channels or pores in the cell membrane, leading to a loss of ionic homeostasis. wikipedia.org These "amyloid channels" are not typically uniform but are described as heterogeneous, dynamic structures. mdpi.comnih.gov

The process is thought to begin with the insertion of monomeric or small oligomeric forms of Aβ into the lipid bilayer. mdpi.com These membrane-inserted peptides can then self-assemble into larger, pore-like structures. Molecular dynamics simulations of related Aβ fragments, such as Aβ(17-42), suggest that these channels are mobile structures formed by the association and dissociation of subunits, rather than being static and rigid. nih.gov This dynamic nature results in a wide variety of channel conformations. wikipedia.org

These channels often exhibit selectivity for cations, particularly calcium (Ca²⁺). nih.govresearchgate.net The unregulated influx of Ca²⁺ through these amyloid pores can disrupt the delicate balance of intracellular calcium, a central mechanism implicated in neuronal dysfunction. researchgate.netutdallas.edu

Channel CharacteristicMechanistic DescriptionSupporting Evidence
Formation Self-assembly of Aβ oligomers within the lipid bilayer. mdpi.comAtomic force microscopy has visualized pore-like structures formed by Aβ in lipid bilayers. wikipedia.org
Structure Heterogeneous, dynamic assemblies of loosely connected subunits. nih.govMolecular dynamics simulations show mobile channel rearrangements and a β-sheet-rich structure. wikipedia.orgnih.gov
Ion Selectivity Preferentially permeable to cations, notably Ca²⁺. nih.govElectrophysiological studies demonstrate Aβ-induced calcium influx. researchgate.net
Consequence Disruption of cellular ion homeostasis. wikipedia.orgIncreased intracellular calcium is a well-documented effect of Aβ exposure. utdallas.edu

This table interactively details the proposed characteristics of ion channels formed by Beta-Amyloid aggregates.

Molecular-Level Interactions with Protein Partners

Beyond direct interactions with lipids, Aβ fragments engage with a variety of cell-surface proteins and receptors. These interactions are crucial for mediating Aβ internalization and initiating intracellular signaling cascades.

Several cell-surface receptors have been identified as binding partners for Aβ, playing roles in its clearance and signaling.

Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): LRP1 is a large endocytic receptor involved in the clearance of Aβ from the brain. mdpi.comfrontiersin.org It binds Aβ and mediates its internalization and transport across the blood-brain barrier. frontiersin.orgsrce.hr The binding of Aβ to LRP1 can elicit a conformational change in the receptor's cytoplasmic tail, which in turn engages with adaptor proteins to facilitate endocytosis. frontiersin.orgsrce.hr While Aβ can bind directly, LRP1 also participates in the clearance of Aβ complexed with other ligands like apolipoprotein E (apoE). nih.gov

α7 Nicotinic Acetylcholine Receptor (α7nAChR): This receptor binds Aβ with very high, picomolar affinity. plos.orgaston.ac.uk The interaction is complex and appears to be concentration-dependent. At physiological (picomolar) concentrations, Aβ can act as an agonist, activating the receptor. mdpi.combiorxiv.org However, at higher, pathological (nanomolar) concentrations, Aβ can act as a negative modulator or inhibitor. mdpi.comresearchgate.net The binding site for Aβ is thought to be near the nicotine (B1678760) binding site. plos.org

Cellular Prion Protein (PrPᶜ): PrPᶜ has emerged as a high-affinity cell-surface receptor for Aβ oligomers. mdpi.compnas.org This interaction is critical for mediating downstream neurotoxic signals. j-alz.com The primary binding site for Aβ on PrPᶜ has been mapped to a region encompassing amino acid residues 95-110. j-alz.commdpi.compnas.org This specific binding event is crucial, as the deletion of this PrPᶜ region significantly reduces its interaction with Aβ. mdpi.com Furthermore, the enzyme α-secretase can cleave PrPᶜ between residues 111 and 112, effectively releasing the Aβ-binding portion from the cell membrane. j-alz.com

The binding of Aβ to its cell-surface receptors triggers a cascade of intracellular signaling events, perturbing normal cellular function.

A key pathway affected is mediated by the Aβ-PrPᶜ interaction. The binding of Aβ oligomers to PrPᶜ can recruit and abnormally activate the non-receptor tyrosine kinase Fyn. mdpi.commdpi.comnih.gov This activation is a central event that leads to the phosphorylation of downstream targets, such as the NR2B subunit of the NMDA receptor, ultimately disrupting synaptic function. nih.gov

Disruption of calcium homeostasis is another major consequence of Aβ interactions. nih.gov This can occur through the formation of amyloid channels as described above, or via receptor-mediated pathways. utdallas.edu For example, the Aβ-PrPᶜ-mGluR5 complex can generate an influx of Ca²⁺. nih.gov This sustained increase in intracellular calcium can activate various downstream enzymes and stress responses, contributing to cellular dysfunction. utdallas.edunih.gov

Aβ has also been shown to interfere with critical metabolic and survival pathways. Intracellular Aβ can disrupt the insulin/PI3K/Akt signaling cascade. probiologists.commolbiolcell.org Specifically, Aβ oligomers have been found to interrupt the activation of Akt by preventing its association with the upstream kinase PDK, without directly inhibiting Akt itself. molbiolcell.org Other pathways, such as Wnt signaling, can also be downregulated by Aβ binding to receptors like Frizzled. probiologists.com

Signaling PathwayMolecular Mechanism of PerturbationKey Receptors/Mediators
Fyn Kinase Signaling Aβ-PrPᶜ binding recruits and activates Fyn kinase, leading to aberrant phosphorylation of synaptic proteins. mdpi.commdpi.comPrPᶜ, mGluR5, Fyn
Calcium Homeostasis Formation of Ca²⁺-permeable membrane pores and receptor-mediated Ca²⁺ influx. nih.govutdallas.eduAβ channels, PrPᶜ, mGluR5
Insulin/PI3K/Akt Pathway Intracellular Aβ blocks the association between PDK and Akt, inhibiting Akt activation and downstream survival signals. molbiolcell.orgInsulin Receptor, PDK, Akt
Wnt Signaling Aβ binds to the Frizzled receptor, inhibiting the canonical Wnt/β-catenin pathway. probiologists.comFrizzled

This table interactively summarizes key intracellular signaling pathways perturbed by Beta-Amyloid and the molecular mechanisms involved.

Interactions with Amyloid Precursor Protein (APP) and its Fragments

The amyloid precursor protein (APP) is a transmembrane protein that plays a crucial role in the nervous system, including aspects of neurite growth and neuronal adhesion. uniprot.org Its processing is central to the generation of amyloid-beta (Aβ) peptides. The interaction between Aβ peptides, including the specific fragment Beta-Amyloid (11-22), and APP itself, as well as its various fragments, is a key area of research in understanding the molecular mechanisms of Alzheimer's disease.

Soluble Aβ has been shown to bind to the Aβ region within the full-length APP at the cell surface. frontiersin.org This interaction is not passive; it can trigger intracellular signaling pathways that may lead to cell death, a process dependent on the YENPTY motif in the intracellular domain of APP. frontiersin.org Furthermore, the binding of Aβ monomers and oligomers to APP can promote the dimerization of APP molecules. frontiersin.org This homodimerization is significant as it can influence the subsequent cleavage of APP by secretase enzymes, thereby affecting the production of Aβ and the ratio of different Aβ species. frontiersin.org

The processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathways. In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ sequence, precluding the formation of the full Aβ peptide and producing soluble APPα (sAPPα) and a C-terminal fragment (C83). jpn.camdpi.comnih.gov Conversely, the amyloidogenic pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, which generates the intact Aβ peptide along with soluble APPβ (sAPPβ) and a C-terminal fragment (C99). jpn.camdpi.comnih.gov

The fragments generated from APP processing also interact with Aβ. While the direct interaction of Beta-Amyloid (11-22) with these specific fragments is a subject of ongoing detailed investigation, the broader context of Aβ interactions provides a framework for understanding its potential role. For instance, the presence of different APP fragments can influence the aggregation and clearance of Aβ.

Table 1: Summary of APP Processing Pathways and Key Fragments

Pathway Initial Cleavage Enzyme Key Soluble Fragment Key Membrane-Bound Fragment Final Aβ-related Product
Non-amyloidogenic α-secretase sAPPα C83 p3 peptide
Amyloidogenic β-secretase sAPPβ C99 Aβ peptides (e.g., Aβ40, Aβ42)

Interactions with Apolipoprotein E (APOE) and its Isoforms

Apolipoprotein E (APOE) is a crucial protein involved in the transport of lipids in the brain and plays a significant role in the metabolism of Aβ. The interaction between Aβ and APOE is considered a critical factor in the pathogenesis of Alzheimer's disease, influencing Aβ aggregation, clearance, and the formation of amyloid plaques. nih.gov There are three major isoforms of human APOE—APOE2, APOE3, and APOE4—which differ by single amino acid changes but exhibit distinct functional consequences, particularly in their interaction with Aβ. mdpi.com

The APOE4 isoform is the most significant genetic risk factor for late-onset Alzheimer's disease. pnas.org Research indicates that APOE4 interacts with Aβ in a manner that promotes its aggregation and deposition more readily than APOE2 and APOE3. nih.govmdpi.com Studies have shown that APOE4 aggregates with Aβ more rapidly and is less effective at clearing Aβ from the brain. nih.govmdpi.com This isoform-specific difference is a key area of investigation. For example, some studies suggest that when not bound to lipids, APOE4 binds more strongly to Aβ than other APOE variants. mdpi.com

The interaction between APOE and Aβ is complex and depends on several factors, including the oligomeric state of Aβ and the lipidation status of APOE. biorxiv.org While some research suggests minimal direct interaction between APOE and soluble Aβ in physiological fluids, a greater interaction is observed as Aβ begins to aggregate. nih.govpnas.org APOE has been found to co-localize with Aβ in amyloid plaques. life-science-alliance.org

The different APOE isoforms have varying effects on Aβ metabolism:

APOE4: Is associated with increased Aβ aggregation and reduced clearance, leading to a higher amyloid plaque burden. nih.govmdpi.com It has been shown to stabilize toxic Aβ oligomers to a greater extent than other isoforms. nih.gov

APOE3: Is considered the neutral isoform in terms of Alzheimer's disease risk. It is more effective at promoting Aβ clearance than APOE4. mdpi.com

APOE2: Is associated with a reduced risk and later age of onset for Alzheimer's disease. It appears to be the most efficient isoform in promoting Aβ clearance. mdpi.com

The interaction between APOE and Aβ is also linked to cellular uptake mechanisms. Lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR) and LRP1, are involved in the clearance of Aβ, and this process can be modulated by APOE isoforms. mdpi.commdpi.com For instance, APOE2 and APOE3 are thought to facilitate Aβ uptake via LRP1, whereas APOE4 may hinder this process. mdpi.com

Table 2: Influence of APOE Isoforms on Beta-Amyloid Metabolism

APOE Isoform Effect on Aβ Aggregation Effect on Aβ Clearance Alzheimer's Disease Risk
APOE2 Decreased Promoted Reduced
APOE3 Neutral Moderate Neutral
APOE4 Increased Hindered Increased

Table 3: Compound Names Mentioned in the Article

Compound Name
Beta-Amyloid (11-22)
Amyloid Precursor Protein (APP)
Apolipoprotein E (APOE)
sAPPα
sAPPβ
C83
C99
p3 peptide
Aβ40
Aβ42
APOE2
APOE3
APOE4
Low-density lipoprotein receptor (LDLR)

Post Translational Modifications Ptms Affecting Beta Amyloid 11 22 Behavior

Identification and Characterization of PTMs Relevant to the Beta-Amyloid (11-22) Region

A variety of PTMs have been identified on beta-amyloid peptides, with a majority localized to the N-terminus. nih.govbiorxiv.org These alterations diversify the proteoforms of Aβ and are thought to trigger or accelerate the fibrillation process involving the core 11-22 region. nih.gov

Isomerization of aspartic acid (Asp) is a common, spontaneous, non-enzymatic PTM that occurs in long-lived proteins. nih.gov It proceeds through a succinimide (B58015) intermediate, resulting in the formation of isoaspartic acid (isoAsp), which introduces an additional methylene (B1212753) group into the peptide backbone. nih.gov In the context of beta-amyloid, isomerization at Aspartate 7 (Asp7) is a particularly significant modification. researchgate.netbiorxiv.org This PTM has been found in over 50% of Aβ molecules within amyloid plaques. researchgate.netfrontiersin.org Quantitative analysis of Aβ from the brains of individuals with Alzheimer's disease revealed that over 80% of aspartate residues at positions 1 and 7 were isomerized, making it a dominant modification. oup.com The detection of isoAsp is analytically challenging due to its identical mass to Asp, but methods like electron capture dissociation (ECD) mass spectrometry can identify and localize the modification by detecting specific fragment ions. nih.govacs.org

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is another critical PTM affecting beta-amyloid. nih.gov Aβ can be phosphorylated at Serine 8 (Ser8), a modification found in the brains of Alzheimer's disease patients. researchgate.netmdpi.comactanaturae.ru This modification has been shown to be catalyzed by protein kinase A (PKA). aging-us.comnih.govnih.gov The presence of phosphorylated Aβ (pS8-Aβ) has been confirmed in transgenic mouse models and human brain tissue through the use of phosphorylation-state specific antibodies and mass spectrometry. mdpi.comactanaturae.ruaging-us.com Studies indicate that the level of pS8-Aβ can constitute up to 10% of the total Aβ in the cerebrospinal fluid of AD patients. actanaturae.ru This modification significantly alters the peptide's properties and has been linked to increased neurotoxicity. researchgate.netaging-us.com

N-terminal truncation can expose a glutamate (B1630785) (E) residue, which can then undergo cyclization to form pyroglutamate (B8496135) (pE). nih.gov This modification is particularly relevant for truncations at position 11, creating AβpE11-x. acs.org This process of pyroglutamation is catalyzed by the enzyme glutaminyl cyclase (QC). nih.govresearchgate.net AβpE11 has been identified in amyloid plaques, often co-localizing with other Aβ species. nih.govnih.gov The formation of the pyroglutamate ring results in a more stable, uncharged, and hydrophobic N-terminus, which has significant consequences for the peptide's behavior. nih.gov Pyroglutamated Aβ (pE-Aβ) is known to adopt a β-sheet conformation rapidly and is considered more stable than unmodified Aβ. nih.gov

Mechanistic Influence of PTMs on Beta-Amyloid (11-22) Conformational Stability

PTMs can either stabilize or destabilize a protein's backbone structure, influencing its folding and stability. arxiv.org For beta-amyloid, modifications in the N-terminal region directly impact the conformational ensemble, setting the stage for aggregation processes driven by sequences like the 11-22 fragment. nih.gov

Isomerization at Asp7 (isoD7): The introduction of an isoaspartate residue at position 7 is suggested to promote an enhanced propensity to form β-sheets. nih.govaging-us.com This structural change can alter protein function and trigger aggregation. nih.gov

Phosphorylation at Ser8 (pS8): The addition of a negatively charged phosphate group at Ser8 promotes a conformational transition toward a β-sheet structure. aging-us.com This stabilization of the β-sheet conformation is a key factor in its pro-aggregatory effect. aging-us.com Solid-state NMR studies have indicated that the pS8 variant is conformationally more rigid compared to the wild-type peptide. nih.gov

N-Terminal Truncation (Aβ11-x): Truncation at position 11 removes a significant portion of the hydrophilic N-terminus. This loss of charged residues enhances the relative hydrophobicity of the peptide, which can facilitate the conformational changes required for aggregation. nih.gov

Pyroglutamination (pE11): The cyclization of the N-terminal glutamate at position 11 to form pyroglutamate results in a peptide that rapidly adopts a β-sheet conformation. nih.gov Structural investigations suggest that fibrils formed by pE11-Aβ variants have distinct molecular features, though they share some characteristics with wild-type fibrils. acs.org

The following table summarizes the conformational effects of these PTMs.

Table 1: Influence of PTMs on Beta-Amyloid Conformational Stability
Post-Translational Modification Location Effect on Conformation Research Finding
Isomerization Aspartate 7 (Asp7) Enhances propensity for β-sheet formation. nih.govaging-us.com Introduces a kink in the peptide backbone, altering folding. nih.gov
Phosphorylation Serine 8 (Ser8) Promotes and stabilizes β-sheet conformation; increases rigidity. nih.govaging-us.com The added phosphate group induces a structural transition from a random coil to a β-sheet state. aging-us.com
N-Terminal Truncation Starts at Glu11 Increases relative hydrophobicity, facilitating aggregation-prone conformations. nih.gov Deletion of charged N-terminal residues reduces polarity. nih.gov
Pyroglutamination Position 11 (pE11) Rapidly adopts β-sheet conformation. nih.gov Forms structurally distinct aggregates compared to unmodified Aβ. acs.org

PTM-Induced Alterations in Beta-Amyloid (11-22) Aggregation Kinetics

The rate at which beta-amyloid monomers assemble into toxic oligomers and fibrils is a critical aspect of its pathology. PTMs in the N-terminal region are known to significantly alter these aggregation kinetics.

Isomerization at Asp7 (isoD7): This modification has been found to increase aggregation propensities. nih.gov It promotes the formation of both oligomers and fibrillar aggregates. mdpi.com

Phosphorylation at Ser8 (pS8): Phosphorylation at this site promotes aggregation by stabilizing the β-sheet conformation and increasing the formation of oligomeric aggregates, which then serve as nuclei for accelerated fibril growth. aging-us.com However, some studies have noted that under certain conditions, such as in the presence of zinc ions, phosphorylation can prevent aggregation. mdpi.com Furthermore, phosphorylation at Ser8 has been shown to decrease the peptide's clearance by inhibiting its degradation by enzymes like the insulin-degrading enzyme (IDE) and angiotensin-converting enzyme (ACE), which could indirectly promote accumulation and aggregation. nih.govnih.gov

N-Terminal Truncation and Pyroglutamination (Aβ11-x and pE11): N-terminally truncated species, particularly those with pyroglutamate modifications, show a higher aggregation propensity. nih.gov Pyroglutamated Aβ has been shown to aggregate at increased rates and can act as a seed, accelerating the aggregation of unmodified Aβ peptides even when present at low concentrations. nih.govacs.org However, some studies report that while pE-Aβ forms prefibrillar aggregates more readily, the subsequent elongation into mature fibrils can be slower than the unmodified peptide. acs.org

The following table provides a summary of how these PTMs affect aggregation kinetics.

Table 2: PTM-Induced Changes in Beta-Amyloid Aggregation Kinetics
Post-Translational Modification Location Impact on Aggregation Rate Key Research Finding
Isomerization Aspartate 7 (Asp7) Accelerates aggregation. nih.govmdpi.com Enhances the formation of both oligomers and fibrils. mdpi.com
Phosphorylation Serine 8 (Ser8) Promotes formation of oligomeric nuclei, accelerating fibrillization. aging-us.com Decreases proteolytic clearance, leading to higher concentrations and potential for aggregation. nih.govnih.gov
N-Terminal Truncation Starts at Glu11 Generally enhances aggregation. nih.gov Increased hydrophobicity and stability contribute to a higher aggregation propensity. nih.gov
Pyroglutamination Position 11 (pE11) Acts as a potent seed for aggregation. nih.govacs.org Even at low molar fractions, pE-Aβ can co-aggregate with and accelerate the fibrillization of unmodified Aβ. acs.org

Effects of PTMs on Beta-Amyloid (11-22) Interactions with Metal Ions

The Beta-Amyloid (Aβ) (11-22) sequence, encompassing residues 11-EVHHQKLVFFAE-22, contains several key amino acids that are critical for coordinating with metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). Specifically, Glutamate-11 (Glu11), Histidine-13 (His13), and Histidine-14 (His14) are recognized as primary ligands in the metal-binding domain of the full-length Aβ peptide. nih.govacs.org The interaction with these metal ions is known to significantly influence the aggregation and conformational state of the Aβ peptide. acs.orgnih.gov

While the Aβ(11-22) fragment is central to metal coordination, research focusing specifically on post-translational modifications (PTMs) occurring within this exact 11-22 sequence and their direct impact on metal ion binding is limited. The majority of scientific investigation has centered on PTMs located in the adjacent N-terminal region (residues 1-10), which allosterically modulate the metal-binding properties of the entire Aβ(1-16) domain.

Key Research Findings:

Influence of N-Terminal PTMs: The most studied PTMs that affect metal binding to the Aβ(11-22) region occur at Aspartate-7 (Asp7) and Serine-8 (Ser8).

Isomerization of Aspartate-7 (isoAsp7): The isomerization of the aspartic acid residue at position 7 is a common modification found in amyloid plaques. frontiersin.org This change enhances the peptide's propensity for oligomerization, a process that is dependent on the binding of zinc ions to the Aβ(1-16) metal-binding domain. mdpi.com The coordination of Zn²⁺, which involves the histidine residues at positions 13 and 14, promotes the dimerization and subsequent oligomerization of Aβ peptides via the Aβ(11-14) segment. mdpi.com

Phosphorylation of Serine-8 (pS8): Phosphorylation at Ser8, located within the zinc-binding domain, significantly alters zinc-induced aggregation. frontiersin.org While some studies suggest pS8-Aβ can increase aggregation, others indicate it inhibits Zn²⁺-dependent oligomerization. mdpi.com Specifically, Ser8 phosphorylation can prevent the formation of larger zinc-induced aggregates, even though it allows for the formation of stable zinc-bound dimers. frontiersin.org This modification directly impacts the coordination environment for metal ions involving the nearby His13 and His14 residues.

Oxidative Modifications: Oxidative stress can lead to the modification of histidine residues. diva-portal.org Given that His13 and His14 are crucial for binding both Cu²⁺ and Zn²⁺, their oxidation could directly alter metal coordination. researchgate.netnih.gov For instance, Cu(I) binding largely involves a dynamic exchange between His6, His13, and His14, with the His13-His14 dyad being a major form. nih.gov Any modification to these residues would likely disrupt this interaction, though specific studies detailing the consequences of histidine oxidation within the 11-22 fragment on metal binding are not extensively detailed.

Role of Histidine Residues: The imidazole (B134444) side chains of His13 and His14 are primary ligands for metal ions. pnas.org Studies using methylation of these histidine residues—a synthetic PTM—demonstrated that altering the metal-binding activity at these sites inhibits the peptide's toxic activity. pnas.org This underscores the importance of the chemical integrity of His13 and His14 for metal-ion interactions. Alanine substitution studies have further shown that His14 is critical for the peptide's interaction with cell membranes, a process also influenced by metal binding. nih.gov

The table below summarizes the effects of well-documented PTMs located outside the Aβ(11-22) fragment on metal-ion interactions involving this region.

Interactive Data Table: PTM Effects on Metal Ion Interactions

PTM Location & TypeAffected Residues in Aβ(11-22) (Indirectly)Metal IonObserved Effect on InteractionResearch Finding Reference
Aspartate-7 Isomerization His13, His14Zn²⁺Promotes Zn²⁺-mediated dimerization and oligomerization via the Aβ(11-14) segment. mdpi.com
Serine-8 Phosphorylation His13, His14Zn²⁺Inhibits the formation of larger Zn²⁺-induced oligomers and aggregates, though dimer formation may persist. mdpi.comfrontiersin.org
Histidine Methylation *His13, His14Cu²⁺Alters copper binding and inhibits neurotoxic activity. pnas.org

Note: Histidine methylation was performed synthetically to probe the function of the metal binding site.

Advanced Biophysical and Computational Methodologies for Characterizing Beta Amyloid 11 22

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in revealing the conformational landscape of Beta-Amyloid (11-22), from its monomeric state to the formation of ordered aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution-State)

NMR spectroscopy provides atomic-resolution insights into the structure and dynamics of Beta-Amyloid (11-22).

Solid-State NMR (ssNMR) has been instrumental in defining the structure of Aβ(11-22) within amyloid fibrils. Studies on similar fragments, such as Aβ(11-25), have revealed the formation of an antiparallel β-sheet structure. core.ac.uk Specifically, NMR data for Aβ(11-25) fibrils grown at pH 7.4 indicate a 17+k↔20−k registry, while those grown at pH 2.4 show a 17+k↔22−k registry. core.ac.uk These findings suggest that the core region, including residues 11-22, is a primary site for β-sheet formation. ssNMR can distinguish between parallel and antiparallel β-sheet arrangements by measuring intermolecular distances through techniques like Rotational Echo Double Resonance (REDOR). core.ac.uk Furthermore, 13C ssNMR chemical shifts can identify β-strand regions within the peptide backbone. nih.govpnas.org For instance, deviations from random coil chemical shift values are indicative of ordered secondary structure formation. pnas.org

Solution-State NMR is employed to study the monomeric and early oligomeric states of amyloid peptides, which are often transient and heterogeneous. jst.go.jp While full-length Aβ peptides are intrinsically disordered in their monomeric state in aqueous solutions, solution NMR can detect the formation of transient secondary structures that may act as precursors to aggregation. jst.go.jp For fragments like Aβ(11-22), solution NMR can characterize the initial conformational ensemble and identify key residues involved in the early stages of self-assembly. However, the rapid aggregation and low solubility of such fragments can present challenges for solution NMR studies. nih.gov

Summary of NMR Spectroscopy Findings for Beta-Amyloid Fragments
TechniqueSample StateKey Findings for Aβ(11-22) and Homologous FragmentsReferences
Solid-State NMRFibrilsIndicates an antiparallel β-sheet structure for the Aβ(11-25) fragment, with pH-dependent registry. Identifies β-strand regions through 13C chemical shifts. core.ac.uknih.gov
Solution-State NMRMonomers/OligomersCharacterizes the initially disordered monomeric state and detects transient structures that precede aggregation. Challenged by rapid aggregation. jst.go.jpnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to monitor the secondary structure changes of peptides in solution. For Beta-Amyloid (11-22) and its variants, CD is particularly useful for observing the transition from a random coil to a β-sheet conformation, which is a hallmark of amyloid formation. nih.govbibliotekanauki.plpnas.org

Studies on the Aβ(11-28) fragment, which contains the 11-22 sequence, have shown that in an aqueous buffer, the peptide predominantly adopts a β-sheet structure. tum.deresearchgate.net The CD spectrum of a β-sheet is typically characterized by a single negative band around 218 nm. In contrast, a random coil conformation shows a strong negative band near 200 nm. The transition between these states can be monitored over time to study the kinetics of aggregation. bibliotekanauki.pl For example, conformational studies of Aβ(11-28) and its mutants linked to familial Alzheimer's disease have demonstrated varying propensities to adopt β-sheet structures, which correlates with their aggregation rates. bibliotekanauki.plptbioch.edu.pl

Secondary Structure Content of Aβ(11-28) Variants in Buffer (pH 7.3) Determined by CD Spectroscopy
Peptide VariantPredominant Secondary StructureReference
Aβ(11-28) Wild Typeβ-sheet bibliotekanauki.pltum.de
Aβ(11-28) E22G (Arctic)High random coil and β-sheet content bibliotekanauki.pl
Aβ(11-28) E22K (Italian)Significant α-helix and β-sheet content bibliotekanauki.pl

Fourier Transform Infrared (FT-IR) Spectroscopy for Beta-Sheet Characterization

FT-IR spectroscopy is a powerful tool for characterizing the secondary structure of proteins and peptides, particularly for identifying β-sheet structures in amyloid aggregates. mdpi.com The amide I region of the infrared spectrum (1600-1700 cm⁻¹) is especially sensitive to the peptide backbone conformation.

In the context of Beta-Amyloid (11-22) aggregation, FT-IR can distinguish between different types of β-sheets. A strong absorption band around 1620-1640 cm⁻¹ is characteristic of intermolecular β-sheets, which are the core components of amyloid fibrils. acs.orgnih.gov Furthermore, FT-IR can differentiate between parallel and antiparallel β-sheet arrangements. Antiparallel β-sheets exhibit a second, weaker band at a higher frequency (around 1690 cm⁻¹), while parallel β-sheets typically show only the lower frequency band. nih.govmdpi.com Studies on Aβ fragments have utilized isotope-edited IR spectroscopy to confirm the formation of antiparallel β-sheets in co-assembled enantiomeric peptides. mdpi.com This technique allows for the precise determination of the intermolecular arrangement within the aggregate.

Imaging Techniques for Aggregate Morphology

Microscopy techniques provide direct visualization of the morphological characteristics of Beta-Amyloid (11-22) aggregates, offering insights into their size, shape, and assembly process.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Size

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of amyloid aggregates in physiological or near-physiological conditions. nih.gov AFM can track the entire aggregation pathway of Beta-Amyloid (11-22), from small oligomers and protofibrils to mature fibrils. biorxiv.org

AFM studies have revealed that Aβ peptides can form a variety of aggregate morphologies, including spherical oligomers, curvilinear protofibrils, and mature, unbranched fibrils. pnas.org The dimensions of these aggregates can be precisely measured. For example, mature Aβ fibrils typically have heights ranging from a few to several nanometers. pnas.orgacs.org In situ AFM allows for the direct observation of the aggregation process over time, revealing how factors such as peptide concentration and substrate hydrophobicity influence the formation and morphology of aggregates. nih.gov For instance, on hydrophilic surfaces like mica, Aβ peptides tend to form particulate aggregates, whereas on hydrophobic surfaces like graphite, they can form extended β-sheets. nih.gov

Mass Spectrometry (MS) and Related Techniques for Peptide Characterization

Mass spectrometry (MS) and associated techniques are powerful analytical tools for the detailed characterization of peptides like Beta-Amyloid (11-22). These methods provide precise information on the mass, sequence, and modifications of the peptide, offering critical insights into its biochemical properties.

Mass spectrometry is a cornerstone for identifying the diverse range of Beta-Amyloid (Aβ) proteoforms that exist in biological samples. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are frequently combined with immunoprecipitation (IP) to isolate and detect Aβ variants from complex mixtures like plasma and cerebrospinal fluid (CSF). nih.govacs.org This approach allows for the identification of not only the canonical Aβ peptides but also a variety of N-terminally and C-terminally truncated forms. nih.gov

For a specific fragment like Beta-Amyloid (11-22), these methodologies would enable its precise identification and differentiation from other Aβ fragments. Furthermore, MS is crucial for detecting and characterizing post-translational modifications (PTMs), which can significantly alter the peptide's properties. researchgate.net Tandem mass spectrometry (MS/MS) is employed to verify the peptide's sequence and pinpoint the exact location of modifications. nih.gov While many studies focus on longer Aβ peptides, the methods are directly applicable to identifying modifications on the (11-22) fragment. Potential modifications relevant to this region could include phosphorylation, as studies have investigated phosphorylation at serine residues in other parts of the Aβ sequence. researchgate.netacs.org The high hydrophobicity of certain Aβ regions can present analytical challenges, but advancements in MS techniques continue to improve the detection of these difficult peptides. acs.org

MS-Based TechniqueApplication to Aβ Peptide CharacterizationKey Findings/Capabilities
Immunoprecipitation coupled with MALDI-TOF MS (IP-MS)Detection of various Aβ-related peptides in human plasma and CSF. nih.govIdentified 22 Aβ-related peptides in plasma, including novel truncated forms. nih.gov
Tandem Mass Spectrometry (MS/MS)Sequence verification and identification of modification sites on Aβ peptides. nih.govConfirmed the identity of 20 Aβ-related peptides by analyzing fragment ions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantitative analysis of different Aβ species in CSF. nih.govAllows for the precise quantification of Aβ1-38, Aβ1-40, Aβ1-42, and Aβ1-43. nih.gov
Top-Down Mass Spectrometry (TDMS)Characterization of the Aβ proteoform landscape in mouse models. researchgate.netIdentified 25 different forms of Aβ with varying solubility and truncation patterns. researchgate.net

Understanding the interactions between Beta-Amyloid (11-22) and potential ligands, such as small molecule inhibitors, is crucial for therapeutic development. Mass spectrometry-based methods provide quantitative data on these binding events. mdpi.com Techniques like electrospray ionization (ESI) MS can be used to detect noncovalent complexes between Aβ peptides and small molecules, allowing for the calculation of binding affinities. mdpi.com

Ion mobility-mass spectrometry (IM-MS) offers further insight by providing information on the size and shape of protein-ligand complexes. nih.gov This can reveal how a ligand might alter the oligomerization state of the peptide. nih.gov In addition to direct MS methods, other biophysical techniques are often used in conjunction to quantify binding. Surface Plasmon Resonance (SPR), for example, allows for the real-time, label-free determination of binding affinities and kinetic rate constants for peptide-ligand interactions. unito.it These methods can be employed to screen libraries of compounds for their ability to bind to the Beta-Amyloid (11-22) fragment and to characterize the thermodynamics of these interactions.

TechniquePrinciple of MeasurementType of Data ObtainedExample Application
Mass Spectrometry (MS)Detects noncovalent peptide-ligand complexes based on mass-to-charge ratio. mdpi.comBinding stoichiometry, relative binding affinity. mdpi.comCharacterizing the binding of tramiprosate to Aβ peptides. mdpi.com
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on their size and shape in the gas phase. nih.govChanges in peptide conformation and oligomerization state upon ligand binding. nih.govStudying the modes of action of small molecule inhibitors on Aβ oligomerization. nih.gov
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon ligand binding to an immobilized peptide. unito.itBinding affinity (KD), association (ka) and dissociation (kd) rate constants. unito.itCharacterizing the high-affinity interaction between GSK-3α and Aβ1-42. unito.it
Fluorescence Resonance Energy Transfer (FRET)Measures distance-dependent energy transfer between two fluorophores. unito.itCompetitive binding data, inhibition constants (Ki). unito.itScreening for ligands that displace a fluorescent probe from a target protein. unito.it

Molecular Dynamics (MD) Simulations and Computational Modeling

Molecular dynamics (MD) simulations and other computational methods serve as a "computational microscope," providing atomic-level insights into the structure, dynamics, and interactions of Beta-Amyloid (11-22) that are often inaccessible to experimental techniques alone. tandfonline.com

Due to its nature as a fragment of an intrinsically disordered protein, Beta-Amyloid (11-22) does not adopt a single, stable three-dimensional structure in solution. Instead, it exists as a dynamic ensemble of different conformations. acs.org MD simulations are an essential tool for exploring this conformational landscape. tandfonline.com By simulating the atomic motions of the peptide in a virtual solvent box over time, researchers can generate trajectories that map out the accessible conformational states. nih.gov

Analysis of these trajectories reveals the propensities for forming secondary structural elements like β-sheets, which are critical for amyloid aggregation. rsc.org For instance, simulations of the related Aβ(16-22) fragment have been used to study the transition between β-sheet and α-helical conformations. rsc.org The choice of the force field—the set of parameters used to describe the interatomic forces—can significantly impact the simulation results, highlighting the importance of careful methodology. tandfonline.comacs.org Advanced sampling techniques are often employed to overcome the time-scale limitations of conventional MD and to more fully sample the conformational space. tandfonline.com

Simulation FocusKey Parameters/MethodsObserved Conformational FeaturesRelevant Citations
Conformational TransitionsLangevin and Generalized Langevin Dynamics, Implicit WaterUnfold-misfold transition is a two-state process with a high free energy barrier. acs.org
Secondary Structure DynamicsUmbrella Sampling, Average Ψ angle as reaction coordinateTransition between β-sheet and α-helix conformations observed for Aβ(16-22) dimer. rsc.org
Force Field ComparisonCHARMM22, AMBER99SB-ILDNDifferent force fields can lead to different aggregation pathways and kinetics. tandfonline.comacs.org
Heterogeneous EnvironmentsAll-atom MD simulations at air-water interfacePeptides accumulate at the interface, promoting structural changes (e.g., β-hairpin formation). nih.govjst.go.jp

A central event in amyloid-related pathologies is the self-assembly of monomeric peptides into toxic oligomers and fibrils. MD simulations provide a high-resolution view of the initial steps of this aggregation process. acs.org By placing multiple peptide molecules in a simulation box, researchers can observe their spontaneous association and the formation of early oligomeric structures. nih.gov

These simulations have shown that aggregation is often accelerated at interfaces, such as an air-water interface or a cell membrane surface, where the local concentration of the peptide increases. nih.govjst.go.jp The simulations can identify the key intermolecular interactions, such as those involving hydrophobic and aromatic residues, that drive the oligomerization process. tandfonline.com For example, simulations have identified specific regions within Aβ, such as the central hydrophobic core which includes part of the (11-22) sequence, as being critical for monomer-monomer interactions. tandfonline.com The results from these simulations can reveal distinct aggregation pathways and the structural plasticity of the resulting oligomers. tandfonline.comacs.org

Simulation SystemSimulation TechniqueKey Findings on AggregationRelevant Citations
100 Aβ(16-22) peptides at air-water interfaceAll-atom MDPeptides rapidly move to the interface, increasing local concentration and promoting aggregation. nih.gov
Aβ(16-22) and its mutationsMD with various force fieldsThe choice of force field has a stronger effect on the simulated aggregation pathway than peptide sequence mutations. acs.org
General Aβ peptidesEnhanced sampling techniques, coarse-grained modelsAβ pre-fibrillar oligomers consist of very dynamic β-sheet structures. tandfonline.com
Aβ40 at air-water interfaceMD simulationsFormation of an α-helix followed by a β-hairpin structure at the interface promotes oligomer formation. jst.go.jp

The interaction of Aβ peptides with neuronal cell membranes is considered a key mechanism of toxicity. nih.govnih.gov MD simulations are extensively used to model these interactions at an atomic level. tandfonline.com Simulations can show how Aβ(11-22) monomers and oligomers adsorb onto the surface of a lipid bilayer and, in some cases, insert partially or fully into the membrane. nih.govmdpi.com

These interactions can disrupt the membrane's integrity and modulate the dynamics of the lipids. nih.gov The specific composition of the membrane, including the presence of components like gangliosides or cholesterol, can significantly influence the nature of the interaction and subsequent peptide aggregation. jst.go.jpnih.govmdpi.com For instance, simulations suggest that the presence of a membrane can accelerate the formation of β-strands in Aβ peptides. acs.org Beyond membranes, computational docking and MD simulations are also used to model the interaction of Aβ peptides with other macromolecules, such as the Receptor for Advanced Glycation Endproducts (RAGE), identifying the specific residues involved in binding. mdpi.com

Interaction PartnerComputational MethodKey Insights from ModelingRelevant Citations
Model Lipid Membranes (e.g., POPC, DOPC)Atomistic MD simulationsAβ peptides can partially insert into the bilayer, with oligomer structure influencing the depth of interaction. nih.govmdpi.com
Synaptic Plasma MembranesSolid-state NMR and MD simulationsMembrane interactions modulate lipid diffusion and influence the structure of resulting Aβ fibrils. nih.gov
GM1 Ganglioside ClustersMD simulationsSpecific Aβ segments (e.g., 13-15) are important for recognition; interactions can initiate helical conformational changes. jst.go.jp
RAGE ReceptorDocking and MD simulationsIdentified key interaction interfaces, with the hydrophobic region around residues 19-22 playing an important role. mdpi.com
Gray and White Matter Model MembranesMD simulationsDifferent brain membrane compositions alter peptide-membrane interactions and may lead to different aggregation pathways. acs.org

Chemical Synthesis and Site-Directed Modification Strategies for Beta-Amyloid (11-22)

The precise chemical synthesis of Beta-Amyloid (11-22) (Aβ(11-22)), with the sequence H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-OH, and its analogues is fundamental for detailed biophysical and computational characterization. Solid-Phase Peptide Synthesis (SPPS) is the predominant method employed for this purpose. However, the inherent hydrophobicity and propensity of this sequence to aggregate present significant synthetic challenges. researchgate.netmdpi.com Consequently, various optimization strategies, the design of conformationally constrained analogues, and specific isotopic labeling techniques have been developed to facilitate its study.

Solid-Phase Peptide Synthesis (SPPS) Optimization for Beta-Amyloid (11-22) and Analogues

The synthesis of amyloidogenic peptides like Aβ(11-22) is often hampered by on-resin aggregation, leading to incomplete coupling and deprotection steps, and ultimately low purity and yield of the final product. researchgate.netnih.gov To mitigate these issues, several optimization strategies have been implemented, focusing on the choice of solid support, coupling reagents, reaction conditions, and the incorporation of protecting groups that disrupt secondary structure formation.

Resins and Linkers: The choice of solid support is critical. Low-loading poly(ethylene) glycol (PEG)-based resins, such as ChemMatrix® resin, are often favored over traditional polystyrene resins. nih.govresearchgate.netrsc.org The PEG chains provide a more solvated and pseudo-homogeneous environment, which can help to disrupt interchain aggregation of the growing peptide. rsc.org

Coupling Reagents and Additives: High-efficiency coupling reagents are essential for driving the amide bond formation to completion, especially at sterically hindered or aggregation-prone sites. Commonly used reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium/uronium salts such as HBTU, HATU, and HCTU. researchgate.netnih.gov The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can further enhance coupling efficiency and suppress racemization. nih.govfrontiersin.org In some protocols, the use of co-solvents like dimethylsulfoxide (DMSO) or anisole has been shown to disaggregate the peptide chains during synthesis. researchgate.netnih.gov

Microwave-Assisted SPPS (MA-SPPS): The application of controlled microwave irradiation has emerged as a powerful tool to accelerate SPPS of "difficult" sequences, including amyloid peptides. nih.govfrontiersin.orgnih.govspringernature.com Microwave energy can significantly reduce coupling and deprotection times by efficiently transferring energy to the polar solvent molecules, leading to localized heating and disruption of intermolecular hydrogen bonds that cause aggregation. nih.govspringernature.com This technique often results in higher purity and yield of the crude peptide in a fraction of the time required for conventional SPPS. nih.gov For instance, the synthesis of the full-length Aβ(1-42) has been achieved in under 15 hours with high yield and purity using MA-SPPS. nih.gov

Protecting Group Strategies: To further combat on-resin aggregation, the use of "protecting groups" that disrupt β-sheet formation has been explored. Pseudoproline dipeptides, for example, can be incorporated at specific positions in the peptide sequence to introduce a "kink" in the backbone, thereby preventing the linear aggregation of peptide chains. rsc.org

Below is an interactive data table summarizing common SPPS optimization strategies for amyloidogenic peptides like Aβ(11-22).

StrategyComponentExample(s)Rationale
Solid Support ResinChemMatrix® (PEG-based)Improves solvation and reduces interchain aggregation.
Coupling Reagents Aminium/Uronium SaltsHATU, HBTU, HCTUHigh coupling efficiency, rapid reaction times.
Coupling Additives TriazolesHOBt, OxymaPure®Enhances coupling efficiency and minimizes racemization.
Solvents Co-solventsDMSO, AnisoleDisrupts peptide aggregation during synthesis. researchgate.netnih.gov
Energy Source Microwave IrradiationMA-SPPSAccelerates reaction times and improves purity by disrupting aggregation. nih.govspringernature.com
Protecting Groups Backbone ModifiersPseudoproline DipeptidesInduces a "kink" in the peptide backbone to prevent β-sheet formation. rsc.org

Design and Synthesis of Conformationally-Restricted Beta-Amyloid (11-22) Analogues

To investigate the relationship between peptide conformation and aggregation, and to develop potential inhibitors of amyloid fibril formation, conformationally-restricted analogues of Aβ(11-22) have been designed and synthesized. acs.orgnih.gov These analogues aim to lock the peptide into specific secondary structures or to prevent the conformational changes necessary for aggregation.

Cyclic Analogues: Macrocyclization is a common strategy to introduce conformational constraints. Cyclic peptides based on amyloidogenic fragments have been synthesized to act as inhibitors of Aβ aggregation. thieme-connect.com The synthesis of such cyclic peptides can be achieved through various methods, including head-to-tail cyclization, side-chain to side-chain cyclization, or backbone cyclization. These strategies often involve the use of orthogonal protecting groups that can be selectively removed to allow for on-resin or in-solution cyclization.

Peptidomimetics: Another approach involves the incorporation of non-natural amino acids or modified backbones to create peptidomimetics. acs.orgnih.govacs.org These modifications can introduce steric hindrance, alter hydrogen bonding patterns, or induce specific turns in the peptide chain, thereby disrupting the self-assembly process. For example, N-methylation of the peptide backbone can prevent the formation of the intermolecular hydrogen bonds required for β-sheet formation. nih.gov The incorporation of β-strand breakers, such as proline or the achiral α-aminoisobutyric acid (Aib), has also been shown to inhibit Aβ aggregation by disrupting the formation of extended β-sheet structures. portlandpress.com

The design of these analogues often relies on computational modeling to predict the most effective modifications for inhibiting aggregation. The synthesis of these complex molecules typically follows the principles of SPPS, with additional steps for the incorporation of the non-natural building blocks or for the cyclization reaction.

Isotopic Labeling for Advanced Spectroscopic Studies

To probe the structure and dynamics of Aβ(11-22) at an atomic level, particularly in its aggregated state, advanced spectroscopic techniques like solid-state Nuclear Magnetic Resonance (ssNMR) are employed. nih.govspringernature.com These methods require the synthesis of peptides with site-specific or uniform isotopic enrichment, typically with ¹³C and ¹⁵N. nih.govub.edu

The synthesis of isotopically labeled Aβ(11-22) is achieved by incorporating ¹³C- and/or ¹⁵N-labeled Fmoc-amino acids at specific positions during SPPS. nih.gov These labeled amino acids are commercially available and can be introduced into the peptide sequence at any desired position. This allows for the targeted investigation of specific residues or regions within the peptide.

For example, uniform labeling of a single amino acid type (e.g., all alanines) or site-specific labeling of the carbonyl carbon (¹³C=O) or the amide nitrogen (¹⁵N-H) of a particular residue can provide crucial distance and dihedral angle constraints for structure determination by ssNMR. sci-hub.se These constraints are essential for building high-resolution models of Aβ(11-22) monomers, oligomers, and fibrils.

The following table details common isotopic labeling strategies used for the spectroscopic analysis of amyloid peptides.

IsotopeLabeling StrategyPurpose in Spectroscopic Studies
¹³C Site-specific (e.g., ¹³C=O)Provides information on the local conformation and can be used for distance measurements in ssNMR. sci-hub.se
¹³C Uniformly labeled amino acidsAllows for the resolution and assignment of signals from specific residues in complex spectra. nih.gov
¹⁵N Site-specific (e.g., ¹⁵N-H)Probes the hydrogen bonding network within β-sheets and is crucial for determining intermolecular contacts. sci-hub.se
¹³C and ¹⁵N Double labelingEnables a wide range of multidimensional ssNMR experiments for detailed structural characterization. nih.govub.edu

The successful synthesis of these isotopically labeled peptides is a prerequisite for applying powerful biophysical techniques to unravel the molecular mechanisms of Aβ(11-22) aggregation.

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to characterize the structural properties of Beta-Amyloid (11-22) in vitro?

  • Methodological Answer : Researchers employ circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet content) under varying pH or solvent conditions. Nuclear magnetic resonance (NMR) spectroscopy resolves atomic-level interactions, while transmission electron microscopy (TEM) visualizes aggregation morphology. For reproducibility, ensure buffer composition (e.g., phosphate vs. Tris buffers) and peptide purity (>95%) are explicitly documented .
  • Data Presentation : Tabulate CD wavelength minima/maxima and TEM particle size distributions in supplementary files, adhering to journal guidelines for cell-based tables and footnotes .

Q. How should controlled experiments be designed to study Beta-Amyloid (11-22) aggregation kinetics?

  • Methodological Answer : Use Thioflavin T (ThT) fluorescence assays to monitor β-sheet formation over time, with controls for temperature (e.g., 37°C vs. room temperature), agitation (orbital shaking vs. static), and peptide concentration (1–50 µM). Include negative controls (e.g., scrambled peptide sequences) to confirm specificity. Triplicate runs and statistical validation (e.g., ANOVA) are critical .
  • Experimental Documentation : Provide raw kinetic curves and curve-fitting parameters (e.g., lag time, elongation rate) in tabular format, with detailed protocols in supplementary materials .

Advanced Research Questions

Q. What computational approaches are recommended for modeling Beta-Amyloid (11-22) interactions with lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) can predict residue-specific interactions with membrane models (e.g., POPC lipid bilayers). Parameterize force fields (e.g., CHARMM36) to account for peptide flexibility and solvation effects. Validate simulations with experimental data, such as NMR chemical shifts or surface plasmon resonance (SPR) binding affinities .
  • Data Analysis : Publish trajectory analysis (e.g., root-mean-square deviation, hydrogen bonding networks) in tables or heatmaps, with open-access deposition of simulation files .

Q. How can contradictory findings in Beta-Amyloid (11-22) aggregation studies be systematically analyzed?

  • Methodological Answer : Compare experimental conditions (e.g., ionic strength, pH, co-solvents) across studies to identify confounding variables. Use meta-analysis tools to assess statistical heterogeneity in public datasets (e.g., ADNI cohort data). For in vitro vs. in vivo discrepancies, validate findings using cross-seeding experiments or transgenic models .
  • Conflict Resolution : Tabulate conflicting results with annotated variables (e.g., buffer composition, peptide source) and apply Bayesian statistics to weigh evidence quality .

Q. What strategies improve reproducibility when studying Beta-Amyloid (11-22) fibrillization in different laboratories?

  • Methodological Answer : Standardize peptide synthesis protocols (e.g., solid-phase synthesis with HPLC purification) and storage conditions (lyophilized at -80°C). Use shared reference materials (e.g., from AnaSpec, Cat. AS-23956) and interlaboratory round-robin trials to validate aggregation assays .
  • Documentation : Publish step-by-step protocols with failure analysis (e.g., batch variability, endotoxin contamination) in supplementary sections .

Data Management and Reporting

Q. How should large-scale kinetic data from Beta-Amyloid (11-22) aggregation assays be archived and shared?

  • Methodological Answer : Deposit raw fluorescence data (e.g., .csv or .txt files) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata (e.g., instrument calibration dates, software versions) .
  • Ethical Compliance : Cite primary datasets with DOIs and adhere to journal policies on data availability .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of Beta-Amyloid (11-22) in neuronal cell cultures?

  • Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response curves) to calculate EC50 values. Use survival assays (MTT, LDH) with ANOVA and post-hoc tests (Tukey’s HSD) to compare treatment groups. Account for batch effects via mixed-effects models .
  • Reporting : Include dose-response tables with 95% confidence intervals and p-values in the main text, relegating raw cell counts to appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.